

# A Comparative Guide to 4,4-Diphenylbutylamine Hydrochloride Analytical Standard

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a representative **4,4-Diphenylbutylamine Hydrochloride** analytical standard against other commercially available primary amine hydrochloride standards. The data presented for **4,4-Diphenylbutylamine Hydrochloride** is a typical representation due to the absence of a publicly available Certificate of Analysis (CoA) for this specific compound. The comparative data is sourced from publicly available specifications for analogous analytical standards.

### **Quantitative Data Summary**

The performance and quality attributes of an analytical standard are crucial for accurate and reproducible research. Below is a comparative table summarizing the key quantitative data for our representative **4,4-Diphenylbutylamine Hydrochloride** standard and two common alternative primary amine hydrochloride standards.



Parameter	Representative 4,4- Diphenylbutylamin e HCl	Alternative Standard 1: 4- Phenylbutylamine HCl	Alternative Standard 2: Benzylamine HCI
Purity (by HPLC)	≥ 99.5%	> 98.0%	≥ 99.0%
Identity (IR, NMR, MS)	Conforms to structure	Conforms to structure	Conforms to structure
Water Content (Karl Fischer)	≤ 0.5%	Not specified	≤ 0.5%
Residual Solvents (GC)	≤ 0.1% Methanol, ≤ 0.1% Dichloromethane	Not specified	Not specified
Loss on Drying	≤ 0.5%	Not specified	≤ 0.5%
Assay (Titration)	99.0% - 101.0% (on dried basis)	Not specified	98.0% - 102.0%

## **Experimental Protocols**

Detailed methodologies for the key experiments cited in the analysis of these standards are provided below. These protocols are representative of standard pharmaceutical industry practices for the quality control of analytical standards.

# Purity Determination by High-Performance Liquid Chromatography (HPLC)

- Objective: To determine the purity of the amine hydrochloride standard and to quantify any impurities.
- Instrumentation: A standard HPLC system equipped with a UV detector.
- Method:
  - Column: C18, 4.6 mm x 250 mm, 5 μm particle size.



- Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
- Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
- Gradient:
  - 0-5 min: 95% A, 5% B
  - 5-25 min: Linear gradient to 5% A, 95% B
  - 25-30 min: 5% A, 95% B
  - 30.1-35 min: Return to 95% A, 5% B
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 210 nm.
- Injection Volume: 10 μL.
- Sample Preparation: Accurately weigh and dissolve the standard in the mobile phase to a final concentration of 1 mg/mL.
- Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

# Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To confirm the chemical structure of the amine hydrochloride.
- Instrumentation: A 400 MHz NMR spectrometer.
- Method:
  - Sample Preparation: Dissolve approximately 10 mg of the standard in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6).



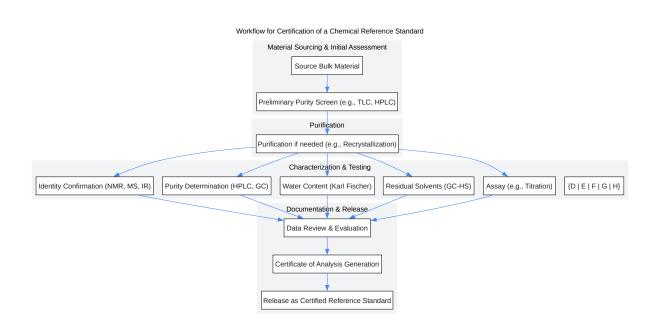
- Experiment: Acquire a proton (¹H) NMR spectrum.
- Data Analysis: The chemical shifts, splitting patterns, and integration of the observed protons should be consistent with the known structure of the compound. For primary amines, the N-H protons often appear as a broad signal, which can be confirmed by a D₂O exchange experiment where the N-H peak disappears.[1][2]

### **Identity Confirmation by Mass Spectrometry (MS)**

- Objective: To confirm the molecular weight of the compound.
- Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
- Method:
  - Sample Preparation: Prepare a dilute solution of the standard (approximately 0.1 mg/mL)
     in a suitable solvent like methanol or acetonitrile/water.
  - Ionization Mode: Positive ion mode is typically used for amines.
  - Analysis: The sample is infused into the mass spectrometer.
- Data Analysis: The resulting mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]<sup>+</sup> of the free amine. For 4,4-Diphenylbutylamine, the expected m/z would be approximately 226.16.

# Visualizations Workflow for Certification of a Chemical Reference Standard



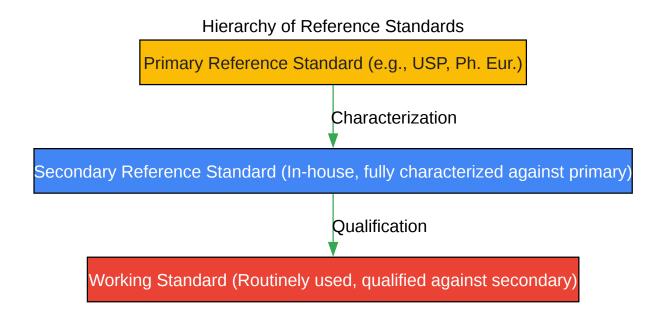


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Caption: Workflow for certifying a chemical reference standard.



### **Hierarchy of Reference Standards**



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Caption: Hierarchy of chemical reference standards in analysis.

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### References

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